molecular formula C20H22N6OS B2628716 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea CAS No. 1396766-35-0

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea

Cat. No. B2628716
CAS RN: 1396766-35-0
M. Wt: 394.5
InChI Key: CLKBDIDPVJCIJL-UHFFFAOYSA-N
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Description

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea, also known as BPU, is a small molecule inhibitor that has shown potential in the treatment of various diseases. BPU has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Screening

  • A study on the synthesis of novel pyrimidine derivatives, including compounds related to the one , explored their potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds demonstrated notable anti-inflammatory and moderate analgesic activities (Bhat, Kumar, Nisar, & Kumar, 2014).

Antibacterial Activity

  • Research into the antibacterial activity of benzyl piperazine with pyrimidine and isoindolinedione derivatives found that some newly synthesized compounds exhibited significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Affinity Towards 5-HT1A Receptors

  • A series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, closely related to the compound , were synthesized and evaluated for their affinity towards 5-HT1A receptors. The study highlighted the influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity (Pessoa‐Mahana et al., 2012).

Antimicrobial Agents

  • A novel series of substituted quinazolines, structurally related to the compound, was synthesized and screened for antimicrobial activity. The compounds demonstrated broad-spectrum activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Buha et al., 2012).

Antimicrobial Activity of Thiazolidinones and Azetidinones

  • A study on the antimicrobial activity of 4-thiazolidinones and 2-azetidinones derivatives derived from chalcone revealed that the newly synthesized analogues showed promising activity against bacterial and fungal strains (Patel & Patel, 2017).

Anti-CML Activity

  • Research on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which are structurally similar to the compound , revealed potent activity against chronic myeloid leukemia (CML) cell lines, suggesting potential applications in CML treatment (Li et al., 2019).

Histamine H4 Receptor Ligands

  • A series of 2-aminopyrimidines were synthesized as ligands of the histamine H4 receptor, indicating the potential of such compounds, including the one , in developing treatments for inflammatory and pain-related conditions (Altenbach et al., 2008).

Synthesis of Tetrahydropyrimidin-2(1H)-one Derivatives

  • Another study focused on the efficient synthesis of tetrahydropyrimidin-2(1H)-one derivatives under different conditions, indicating the versatility of these compounds in chemical synthesis (Liang-ce et al., 2016).

properties

IUPAC Name

1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c27-20(24-19-7-4-12-28-19)23-17-13-18(22-15-21-17)26-10-8-25(9-11-26)14-16-5-2-1-3-6-16/h1-7,12-13,15H,8-11,14H2,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKBDIDPVJCIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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